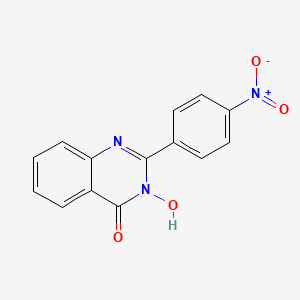

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

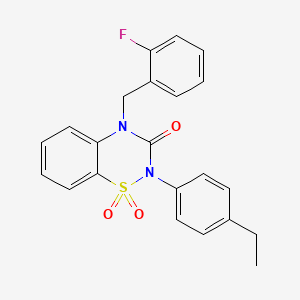

“3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C14H9N3O4 . It has an average mass of 283.239 Da and a monoisotopic mass of 283.059296 Da .

Synthesis Analysis

The synthesis of compounds similar to “3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone” has been studied. For instance, 3-hydroxy-2-aryl acrylate, which is a vital precursor in the synthesis of natural products and essential drugs, has been prepared using different approaches . Another study discussed the synthesis of Morita–Baylis–Hillman adducts from isatin derivatives, which have shown good cytotoxic potential .

Applications De Recherche Scientifique

Biological Activities and Medicinal Chemistry

Quinazoline derivatives, including structures similar to 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been extensively studied for their biological activities. These compounds are part of a broader class of fused heterocycles found in numerous naturally occurring alkaloids. The stability and versatile nature of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. Specifically, quinazolinones have been synthesized with antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ongoing challenge of solubility remains a significant hurdle in the development of these compounds as therapeutic drugs, highlighting the need for continued research in this area (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Materials

Quinazolines, including derivatives of 3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, are not only significant in medicinal chemistry but also in the field of optoelectronic materials. Research has highlighted the application of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These derivatives are key in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Properties

The exploration of quinazoline derivatives for their anticancer properties has been a significant area of research. These compounds have shown potential in inhibiting various therapeutic protein targets beyond the well-known EGFR inhibition. The structural diversity of quinazoline derivatives opens new fields in the search for active molecules with anticancer properties. This research area remains promising, with the development of novel quinazoline compounds as anticancer drugs continuing to be a vibrant field of study (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Propriétés

IUPAC Name |

3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14-11-3-1-2-4-12(11)15-13(16(14)19)9-5-7-10(8-6-9)17(20)21/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIPINHRRHQQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)

![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)